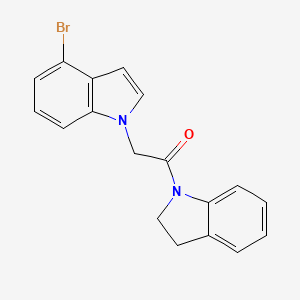![molecular formula C21H20N4O3 B14935598 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14935598.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that features both isoindole and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole and benzimidazole intermediates, followed by their coupling under specific conditions. For instance, the isoindole intermediate can be synthesized by reacting phthalic anhydride with ammonia, while the benzimidazole intermediate can be prepared from o-phenylenediamine and isopropylamine. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole moiety is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
- Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide apart is its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C21H20N4O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C21H20N4O3/c1-12(2)19-23-16-8-7-13(11-17(16)24-19)22-18(26)9-10-25-20(27)14-5-3-4-6-15(14)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,24) |
Clave InChI |
GXACKNMXDGPNNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14935548.png)


![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

![N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935591.png)

![N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B14935613.png)
